![molecular formula C9H12FNO B1519439 2-Amino-1-(4-fluorophenyl)propan-1-ol CAS No. 109515-15-3](/img/structure/B1519439.png)
2-Amino-1-(4-fluorophenyl)propan-1-ol
Overview
Description
“2-Amino-1-(4-fluorophenyl)propan-1-ol” is a compound with the molecular formula C9H12FNO and a molecular weight of 169.2 . It is also known as “®-2-amino-3-(4-fluorophenyl)propan-1-ol” and "(2R)-2-amino-3-(4-fluorophenyl)-1-propanol" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12FNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 . This indicates the arrangement of atoms in the molecule and their connectivity.The storage temperature is 4°C, and it should be protected from light .
Scientific Research Applications
Medicine: Potential Therapeutic Agent
2-Amino-1-(4-fluorophenyl)propan-1-ol may serve as a precursor for the synthesis of pharmaceutical compounds due to its structural similarity to bioactive molecules. Its amino and hydroxyl functional groups allow for further chemical modifications, potentially leading to the development of new therapeutic agents .
Pharmacology: Drug Development
In pharmacology, this compound could be used in drug design and development. Its fluorinated aromatic ring might interact with various biological targets, influencing pharmacokinetics and pharmacodynamics. It could be particularly useful in creating fluorinated analogs of existing drugs to enhance their efficacy or reduce side effects .
Biochemistry: Enzyme Inhibition Studies
The compound’s structure suggests potential use in enzyme inhibition studies. By binding to active sites of enzymes, it could help in understanding the mechanism of action and thus aid in the design of enzyme inhibitors that could serve as drugs for diseases like cancer or Alzheimer’s .
Chemical Synthesis: Intermediate for Organic Molecules
2-Amino-1-(4-fluorophenyl)propan-1-ol can act as an intermediate in the synthesis of complex organic molecules. Its functional groups are versatile handles for various chemical reactions, making it valuable in constructing larger, more complex structures for materials or pharmaceuticals .
Materials Science: Synthesis of Advanced Materials
This compound could be utilized in the synthesis of advanced materials. For instance, its incorporation into polymers could result in materials with unique properties, such as enhanced durability or chemical resistance, potentially useful in a range of industries .
Analytical Chemistry: Reference Standard
Due to its well-defined structure and purity, 2-Amino-1-(4-fluorophenyl)propan-1-ol can be used as a reference standard in analytical chemistry. It could help calibrate instruments or validate analytical methods, ensuring the accuracy and reliability of chemical analyses .
properties
IUPAC Name |
2-amino-1-(4-fluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIUKBOGCIKNNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-fluorophenyl)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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